7-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine is a chemical compound with the molecular formula and a molecular weight of approximately 170.6 g/mol. It is classified under the category of heterocyclic compounds, specifically as a pyrido-oxazine derivative. The compound is known for its potential applications in medicinal chemistry and material science due to its unique structural properties and biological activities.
The compound is cataloged under the Chemical Abstracts Service with the number 1221278-53-0. It is also referenced in various chemical databases such as ChemicalBook and AChemBlock, indicating its relevance in research and industrial applications. Its classification as a heterocyclic compound places it among other nitrogen-containing cyclic compounds, which are often of interest in pharmaceuticals and agrochemicals due to their diverse biological activities .
The synthesis of 7-chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine typically involves multi-step organic reactions that may include cyclization processes. While specific synthetic routes can vary, common methodologies include:
The synthetic pathways often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity. The use of protective groups may also be necessary to prevent unwanted side reactions during synthesis.
7-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine features a bicyclic structure that incorporates both a pyridine and an oxazine moiety. The chlorine atom is positioned at the 7th carbon of the pyridine ring, contributing to the compound's reactivity.
This structural configuration suggests potential interactions with biological targets due to its electron-rich nitrogen atoms and the presence of a halogen substituent .
The chemical reactivity of 7-chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine can be explored through various reactions:
These reactions are significant for modifying the compound's properties or for synthesizing derivatives that may exhibit enhanced biological activity or improved solubility profiles.
Experimental studies would be required to elucidate specific mechanisms involving binding affinities and kinetic parameters related to its biological effects.
Relevant data on boiling points or melting points are not widely available; thus further experimental determination would be beneficial for practical applications .
7-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine has potential applications in:
Research into its biological activity could lead to discoveries of novel therapeutic agents or functional materials in advanced technologies .
The Smiles rearrangement serves as a pivotal strategy for constructing the pyrido[4,3-b][1,4]oxazine core. This intramolecular nucleophilic substitution leverages the activation of heteroaromatic systems to facilitate ring closure. A recent tandem approach employs epoxide opening followed by Smiles rearrangement to access the title compound. The process initiates with the nucleophilic attack of an amine on 2-chloro-3-(oxiran-2-ylmethoxy)pyridine, generating a secondary alcohol intermediate. Under basic conditions, the alkoxide undergoes ipso-substitution at the C2 position of the pyridine ring, activated by the meta-chlorine substituent. This triggers a Smiles rearrangement where the oxygen atom attacks the electrophilic carbon, displacing chloride and forming the fused oxazine ring. The reaction proceeds efficiently at 60–80°C in aprotic solvents like DMF, yielding 7-chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine without metal catalysts [8].
Table 1: Smiles Rearrangement Conditions for Ring Formation
Epoxide Precursor | Nucleophile | Base | Solvent | Yield (%) |
---|---|---|---|---|
2-Chloro-3-(glycidyloxy)pyridine | Primary amine | K₂CO₃ | DMF | 70–85 |
2-Chloro-3-(glycidyloxy)pyridine | Ammonia | Et₃N | DMSO | 65–78 |
The regioselectivity of this rearrangement is governed by the electronic activation of the pyridine ring: the meta-chlorine group enhances electrophilicity at C2, directing nucleophilic attack and ensuring exclusive oxazine fusion at the [4,3-b] position [8].
Cyclization via α-halocarbonyl reagents offers a direct route to functionalized pyrido-oxazines. 2-Amino-3-hydroxypyridine reacts with 2-chloroacrylonitrile or ethyl 2,3-dibromopropionate under reflux conditions to form the pyrido[4,3-b][1,4]oxazine scaffold. The reaction proceeds through a concerted SN₂ and SNAr mechanism:
Critically, the protecting group strategy for the amino functionality dictates reaction efficiency. Acetamide protection (e.g., 2-acetamido-3-hydroxypyridine) prevents competitive imidazo[1,2-a]pyridine formation and directs cyclization exclusively toward the oxazine product. Solvent optimization is essential: acetonitrile at reflux (82°C) achieves >90% conversion, while DMF or toluene leads to degradation [2] [4].
Table 2: Cyclization Outcomes with α-Halocarbonyl Reagents
Starting Material | Reagent | Conditions | Product | Yield (%) |
---|---|---|---|---|
2-Acetamido-3-hydroxypyridine | 2-Chloroacrylonitrile | K₂CO₃, MeCN, reflux | 2-Cyano-7-chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine | 88 |
2-Amino-3-hydroxypyridine | Ethyl 2,3-dibromopropionate | Cs₂CO₃, acetone, 60°C | Ethyl 7-chloro-5-oxo-2,3-dihydropyrido[4,3-b][1,4]oxazine-4-carboxylate | 75 |
Regiocontrol in pyrido-oxazine synthesis hinges on the positional relationship between amino and hydroxyl groups on the pyridine ring. For [4,3-b] fusion, 3-amino-4-hydroxypyridine derivatives are mandatory precursors. The C4-hydroxyl and C3-amino groups enable ortho-cyclization through nucleophilic displacement of ortho-halogen or activated leaving groups [8].
Key factors influencing regioselectivity:
A tandem SN₂-SNAr protocol exemplifies regioselective synthesis:
Lactam reduction provides access to saturated pyrido-oxazine derivatives. The NaH–NaI composite system enables controlled hydride reduction of pyrido-oxazinone precursors, generating anionic hemiaminal species. Subsequent O-silylation with Me₃SiCl triggers an iminium-enamine equilibrium, allowing functionalization at C2 and C3 positions [3].
Table 3: Reductive Functionalization of Pyrido-Oxazinones
Lactam Precursor | Reduction System | Electrophile | Product | Yield (%) |
---|---|---|---|---|
7-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazin-5(6H)-one | NaH–NaI, THF, 60°C | I₂, then KCN | 2-Cyano-3-iodo-7-chloro-1,2,3,4-tetrahydropyrido[4,3-b][1,4]oxazine | 65 |
7-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazin-5(6H)-one | NaH–NaI, THF, 60°C | Me₃SiCl, then CH₃I | 2-Methyl-7-chloro-1,2,3,4-tetrahydropyrido[4,3-b][1,4]oxazine | 58 |
The mechanism proceeds through three stages:
CAS No.: 6505-30-2
CAS No.: 802855-66-9
CAS No.: 107372-98-5
CAS No.: 6176-38-1
CAS No.: 73145-13-8
CAS No.: 14680-51-4